4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol
Overview
Description
used in the synthesis of antifungal triazole and imidazole derivatives. Impurity of a intermediate in the formation of Cetrizine.
Mechanism of Action
Target of Action
Cetirizine ethanol, also known as Cetirizine impurity G or 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol, primarily targets the Histamine-1 (H1) receptors . These receptors are primarily located on respiratory smooth muscle cells, vascular endothelial cells, immune cells, and the gastrointestinal tract .
Mode of Action
Cetirizine ethanol acts as a highly selective antagonist of the peripheral histamine H1 receptors . By selectively inhibiting these receptors, it prevents histamine from activating them, thereby alleviating allergic symptoms .
Biochemical Pathways
The primary biochemical pathway affected by cetirizine ethanol is the histamine pathway. By blocking the H1 receptors, cetirizine ethanol prevents histamine from causing effects like smooth muscle contraction, increased permeability of vascular endothelium, histidine uptake in basophils, stimulation of cough receptors, and stimulation of flare responses in the nervous system .
Pharmacokinetics
Cetirizine ethanol is well-absorbed, with a bioavailability of over 70% . It has a low volume of distribution, meaning it reaches the target organs at an effective concentration . The serum-elimination half-life of cetirizine is approximately 8.3 hours . About 70-85% of cetirizine is excreted unchanged in the urine .
Result of Action
The molecular and cellular effects of cetirizine ethanol’s action result in the relief of various allergic symptoms, such as sneezing, coughing, nasal congestion, hives, and other symptoms . It is effective in the treatment of conditions like allergic rhinitis and chronic urticaria .
Action Environment
The action, efficacy, and stability of cetirizine ethanol can be influenced by environmental factors. For instance, cetirizine formulated in a polyethylene glycol (PEG)-containing matrix was found to degrade during manufacture and storage . The degradation of cetirizine in PEG arose from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG .
Biochemical Analysis
Biochemical Properties
Cetirizine ethanol interacts with various enzymes and proteins. It is a major metabolite of hydroxyzine, formed through oxidation of the terminal hydroxyl moiety to a carboxylic acid by alcohol dehydrogenase and CYP3A4/5 enzymes . Both enantiomers of cetirizine bind tightly to the human histamine H1 receptor (hH1R) and behave as inverse agonists .
Cellular Effects
Cetirizine ethanol influences cell function by acting on the H1 receptor. It is effective in the treatment of allergic symptoms such as sneezing, coughing, nasal congestion, and hives . It also shows anti-inflammatory properties independent of H1 receptors, exhibited through suppression of the NF-κB pathway, and by regulating the release of cytokines and chemokines .
Molecular Mechanism
Cetirizine ethanol exerts its effects at the molecular level primarily through its interaction with the H1 receptor. As an inverse agonist, it reduces the activity of this receptor, thereby alleviating allergic symptoms . The distinct interactions established between the phenyl and chlorophenyl moieties of the two enantiomers with the amino acids lining up the pocket and between their free carboxylates and Lys179 in the second extracellular loop account for the improved pharmacological profile of ®-cetirizine .
Temporal Effects in Laboratory Settings
The effects of cetirizine ethanol change over time in laboratory settings. It has a rapid onset of action and a long duration of effects . The liposomal formulation of cetirizine has been shown to prolong the ocular retention time of the formulation without ocular irritation .
Dosage Effects in Animal Models
In animal models, the effects of cetirizine ethanol vary with different dosages. A once-daily dosing regimen of 2–4 mg/kg cetirizine per os clearly provides a sufficient antihistamine effect . At high doses, sleepiness has been reported in small dogs and cats .
Metabolic Pathways
Cetirizine ethanol is involved in metabolic pathways mediated by alcohol dehydrogenase and CYP3A4/5 enzymes . These enzymes oxidize the terminal hydroxyl moiety of hydroxyzine to form cetirizine .
Transport and Distribution
Cetirizine ethanol is transported and distributed within cells and tissues. More than 90% of the circulating drug is bound to human serum albumin (HSA), which acts as an inactive reservoir . The liposomal formulation of cetirizine improves the retention time in the eye .
Subcellular Localization
The subcellular localization of cetirizine ethanol and its effects on activity or function are not well studied. Given its interaction with the H1 receptor, it is likely that it localizes to the cell membrane where these receptors are typically found .
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23/h1-9,19,23H,10-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQSBXXYLQGZBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196065 | |
Record name | 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501196065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109806-71-5 | |
Record name | 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109806-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetirizine dihydrochloride impurity G [EP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109806715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501196065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperazineethanol, 4-[(4-chlorophenyl)phenylmethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-((4-CHLOROPHENYL)PHENYLMETHYL)-1-PIPERAZINEETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGV947X9B1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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